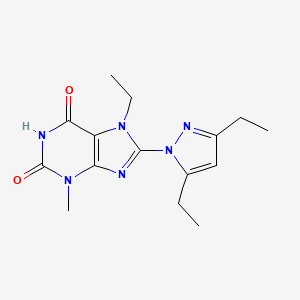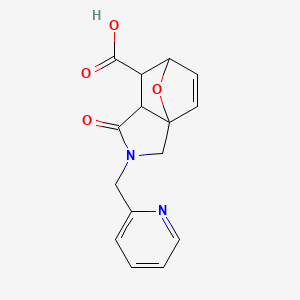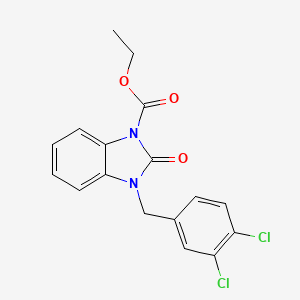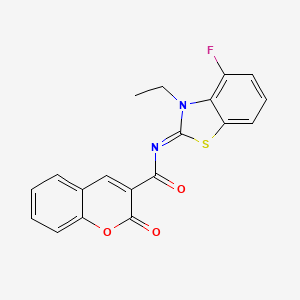![molecular formula C19H22FN3OS B2881880 2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450342-74-2](/img/structure/B2881880.png)
2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22FN3OS and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis of pyrazole-acetamide derivatives and their coordination with metal ions, demonstrating the potential of these compounds in forming coordination complexes with significant antioxidant activity. The study of two such derivatives, involving their synthesis, characterization, and the formation of Co(II) and Cu(II) complexes, reveals their ability to establish supramolecular architectures through hydrogen bonding. These complexes exhibited notable antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in medicinal chemistry for antioxidant applications (Chkirate et al., 2019).
Antimicrobial Agents
A study focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide demonstrated the antimicrobial potential of these compounds. Through various synthetic pathways, a range of derivatives was produced, including thiazole and pyrazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showcasing promising results against several microorganisms. This research underlines the utility of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Heterocycles Synthesis
Investigations into the regioselective synthesis of innovative heterocycles from 2-cyano-N-cyclohexylacetamide with hydrazonoyl chloride have led to the creation of amino pyrazole derivatives among others. This study provides insight into the chemical behavior of acetamide with various reagents, yielding a variety of heterocyclic compounds, including thiophene and 1,3-thiazoles. These findings contribute to the field of organic chemistry by offering new pathways for synthesizing heterocycles with potential pharmaceutical applications (Fahim et al., 2018).
Anti-Lung Cancer Activity
Fluoro-substituted benzo[b]pyran compounds have been synthesized and tested for their anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, yielded derivatives that exhibited significant anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This research highlights the therapeutic potential of fluoro-substituted compounds in the development of new anticancer drugs (Hammam et al., 2005).
Antitumor Activity
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide has been explored for their antitumor activity. These compounds were tested against various cancer cell lines, with some demonstrating promising inhibitory effects. This study contributes to the ongoing search for effective antitumor agents by providing a new set of compounds for further investigation (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBWNXPOQZUROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)


![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)
